4-{1-Oxo-2-azaspiro[4.4]nonan-4-yl}benzonitrile
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Overview
Description
4-{1-Oxo-2-azaspiro[44]nonan-4-yl}benzonitrile is a chemical compound with the molecular formula C₁₅H₁₆N₂O It is characterized by a spirocyclic structure, which includes a nonane ring fused to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-Oxo-2-azaspiro[4.4]nonan-4-yl}benzonitrile typically involves the formation of the spirocyclic structure through intramolecular cyclization reactions. One common method is the intramolecular 1,3-dipolar cycloaddition, which involves the reaction of a nitrile oxide with an alkene to form the spirocyclic ring . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cycloaddition process.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{1-Oxo-2-azaspiro[4.4]nonan-4-yl}benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The benzonitrile moiety can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-{1-Oxo-2-azaspiro[4.4]nonan-4-yl}benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the development of new materials, such as polymers or advanced composites, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-{1-Oxo-2-azaspiro[4.4]nonan-4-yl}benzonitrile involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting or modulating their activity. The nitrile group can also participate in hydrogen bonding or other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-{1-Oxo-2-azaspiro[4.4]nonan-4-yl}benzonitrile: This compound has a similar spirocyclic structure but differs in the position of the nitrile group.
1-Azaspiro[4.4]nonan-1-oxyls: These compounds share the spirocyclic core but have different substituents, affecting their reactivity and applications.
Uniqueness
4-{1-Oxo-2-azaspiro[4.4]nonan-4-yl}benzonitrile is unique due to its specific combination of a spirocyclic structure and a benzonitrile moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C15H16N2O |
---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
4-(1-oxo-2-azaspiro[4.4]nonan-4-yl)benzonitrile |
InChI |
InChI=1S/C15H16N2O/c16-9-11-3-5-12(6-4-11)13-10-17-14(18)15(13)7-1-2-8-15/h3-6,13H,1-2,7-8,10H2,(H,17,18) |
InChI Key |
QTBSTSMARIKXBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C(CNC2=O)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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